4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene
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Overview
Description
4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene is an organic compound that features a benzene ring substituted with tert-butyl, cyclopropoxy, and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride, which acts as a catalyst . The cyclopropoxy and propan-2-yloxy groups can be introduced through subsequent reactions involving appropriate alkyl halides and base-catalyzed etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated aromatic compounds
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-4-tert-butylbenzene
- tert-Butylbenzene
Uniqueness
4-Tert-butyl-2-cyclopropoxy-1-(propan-2-yloxy)benzene is unique due to the presence of both cyclopropoxy and propan-2-yloxy groups on the benzene ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
CAS No. |
1243373-32-1 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopropyloxy-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-14-9-6-12(16(3,4)5)10-15(14)18-13-7-8-13/h6,9-11,13H,7-8H2,1-5H3 |
InChI Key |
OQTVOFHGMKXHJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
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